1-Amino-2-(2-methylphenyl)propan-2-ol
Overview
Description
. It is a versatile chemical used in various industrial and scientific applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-(2-methylphenyl)propan-2-ol can be synthesized through several methods, including:
Reduction of 2-methyl-2-nitropropane: This method involves the reduction of 2-methyl-2-nitropropane using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C).
Amination of 2-methylpropene: This involves the reaction of 2-methylpropene with ammonia in the presence of a strong acid catalyst, such as hydrochloric acid (HCl).
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the above methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(2-methylphenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-2-aminopropanol-1-oxide.
Reduction: It can be reduced to form 2-methyl-1-propanol.
Substitution: The amino group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and strong acids or bases are used for substitution reactions.
Major Products Formed:
Oxidation: 2-methyl-2-aminopropanol-1-oxide
Reduction: 2-methyl-1-propanol
Substitution: Various substituted amines
Scientific Research Applications
1-Amino-2-(2-methylphenyl)propan-2-ol is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
1-Amino-2-(2-methylphenyl)propan-2-ol is similar to other amines and alcohols, such as:
2-Amino-2-methyl-1-propanol (AMP): This compound is structurally similar but lacks the phenyl group.
2-Methyl-2-aminopropanol-1-oxide: This is an oxidized form of AMP.
2-Methyl-1-propanol: A reduced form of AMP.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol (AMP)
2-Methyl-2-aminopropanol-1-oxide
2-Methyl-1-propanol
Properties
IUPAC Name |
1-amino-2-(2-methylphenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(2,12)7-11/h3-6,12H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAIBTUPDCVHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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